molecular formula C19H33NO B5207811 N-butyl-6-(2-propan-2-ylphenoxy)hexan-1-amine

N-butyl-6-(2-propan-2-ylphenoxy)hexan-1-amine

Cat. No.: B5207811
M. Wt: 291.5 g/mol
InChI Key: KWRVTVHQNHWGGA-UHFFFAOYSA-N
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Description

N-butyl-6-(2-propan-2-ylphenoxy)hexan-1-amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a butyl group, a hexan-1-amine chain, and a phenoxy group substituted with an isopropyl group. Amines are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-6-(2-propan-2-ylphenoxy)hexan-1-amine typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-isopropylphenol with an appropriate halogenated hexane derivative under basic conditions to form the phenoxy intermediate.

    Amination Reaction: The phenoxy intermediate is then subjected to an amination reaction with butylamine under controlled conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-6-(2-propan-2-ylphenoxy)hexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-butyl-6-(2-propan-2-ylphenoxy)hexan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-6-(2-propan-2-ylphenoxy)hexan-1-amine involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-4-(2-propan-2-ylphenoxy)butan-1-amine
  • N-butyl-6-(4-isopropylphenoxy)hexan-1-amine
  • N,N-diisopropylethylamine

Uniqueness

N-butyl-6-(2-propan-2-ylphenoxy)hexan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the butyl group, hexan-1-amine chain, and phenoxy group with an isopropyl substitution differentiates it from other similar compounds and influences its reactivity and applications.

Properties

IUPAC Name

N-butyl-6-(2-propan-2-ylphenoxy)hexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33NO/c1-4-5-14-20-15-10-6-7-11-16-21-19-13-9-8-12-18(19)17(2)3/h8-9,12-13,17,20H,4-7,10-11,14-16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRVTVHQNHWGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCCCOC1=CC=CC=C1C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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